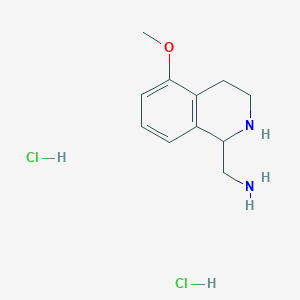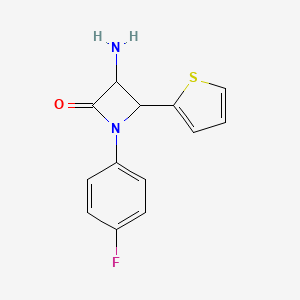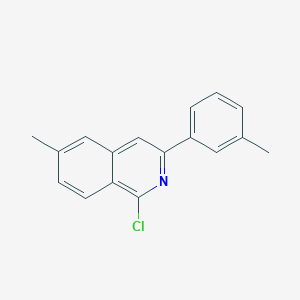
2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorinated indole ring, which can enhance its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Coupling with Propanoic Acid: The final step involves coupling the fluorinated indole with propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing automated systems for fluorination and acetylation steps to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-3-(1H-indol-3-yl)propanoic acid: Lacks the fluorine atom, which may result in different biological activity and stability.
N-Acetyl-L-tryptophan: Another indole derivative with similar structural features but different functional groups.
Uniqueness
The presence of the fluorine atom at the 7th position of the indole ring in 2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid enhances its biological activity and stability compared to similar compounds .
Propiedades
Número CAS |
138471-57-5 |
|---|---|
Fórmula molecular |
C13H13FN2O3 |
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
2-acetamido-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13FN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-12-9(8)3-2-4-10(12)14/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
RWFYCMYJDAYDDT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CNC2=C1C=CC=C2F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)





![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)



